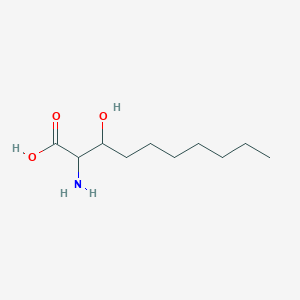

2-Amino-3-hydroxydecanoic acid

CAS No.: 50730-86-4

Cat. No.: VC19619963

Molecular Formula: C10H21NO3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50730-86-4 |

|---|---|

| Molecular Formula | C10H21NO3 |

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | 2-amino-3-hydroxydecanoic acid |

| Standard InChI | InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(12)9(11)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14) |

| Standard InChI Key | JZACFUWLXSNNLV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(C(C(=O)O)N)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

2-Amino-3-hydroxydecanoic acid belongs to the class of β-hydroxy-α-amino acids, featuring:

-

A decanoic acid backbone ().

-

Two chiral centers at C2 and C3, yielding four possible stereoisomers. The naturally occurring (2S,3R) configuration is prevalent in bioactive peptides .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 203.28 g/mol |

| Exact Mass | 203.15200 Da |

| LogP (Partition Coefficient) | 1.82 |

| PSA (Polar Surface Area) | 83.55 Ų |

| HS Code | 2922509090 |

Stereochemical Significance

The (2S,3R) stereoisomer is critical for biological activity. In microginin, this configuration enables hydrogen bonding with ACE’s catalytic zinc ion, reducing blood pressure in preclinical models . Enzymatic synthesis methods, such as engineered aldolases, achieve >99% diastereomeric excess for this isomer, highlighting the importance of stereocontrol .

Synthesis Methodologies

Chemoenzymatic Approaches

Recent advances utilize engineered aldolase polypeptides derived from Pseudomonas putida to catalyze the asymmetric condensation of p-nitrobenzaldehyde and glycine. Key improvements include:

-

Substrate Loading: 10–200 g/L aldehyde.

-

Solvent Tolerance: Up to 20% dimethyl sulfoxide (DMSO) or ethanol.

-

Stereoselectivity: >95% diastereomeric excess under optimized conditions (30°C, pH 6.0) .

Table 2: Enzymatic Synthesis Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 10–60°C |

| pH | 4.0–8.0 |

| Glycine Concentration | 30–300 g/L |

| Enzyme Loading | 0.5–10 g/L |

Chemical Synthesis from Carbohydrates

An alternative route starts with D-glucose, exploiting its C3 and C4 hydroxyl groups for stereoselective functionalization:

-

Protection/Deprotection: Sequential masking of hydroxyl groups.

-

Amination: Introduction of the amino group via reductive amination.

-

Chain Elongation: Wittig olefination to extend the carbon backbone .

This method yields enantiomerically pure (2S,3R)-AHDA but requires multiple steps, reducing scalability compared to enzymatic approaches.

Applications in Pharmaceutical Research

ACE Inhibitory Peptides

Microginin, a linear pentapeptide containing (2S,3R)-2-amino-3-hydroxydecanoic acid, inhibits ACE with an IC₅₀ of 4.7 µM. Structural studies reveal:

-

The β-hydroxy group coordinates with ACE’s zinc ion.

-

The hydrophobic decanoic chain enhances binding to the enzyme’s S2 pocket .

Industrial and Biotechnological Relevance

Green Chemistry Advantages

Enzymatic synthesis avoids harsh reagents (e.g., strong acids/alkalis) and reduces waste, aligning with sustainable manufacturing principles. Immobilized aldolase variants enable continuous flow production, achieving 85% yield over 10 reaction cycles .

Cosmetic Applications

While direct evidence for 2-amino-3-hydroxydecanoic acid is limited, structurally related β-hydroxy-α-amino acids are investigated for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume